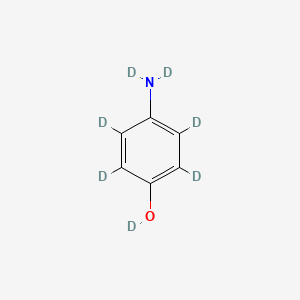
4-Aminophenol-d7
描述
4-Aminophenol-d7 is an isotope-labeled analog of 4-aminophenol. It is a deuterated compound, meaning that it contains deuterium atoms instead of hydrogen atoms. The molecular formula of this compound is D2NC6D4OD, and it has a molecular weight of 116.17 g/mol . This compound is primarily used in scientific research, particularly in isotope dilution mass spectrometry (IDMS) for quantitative analysis.
准备方法
Synthetic Routes and Reaction Conditions
4-Aminophenol-d7 can be synthesized through the deuteration of 4-aminophenol. The process involves the exchange of hydrogen atoms in 4-aminophenol with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. One common method involves the use of deuterium oxide (D2O) as a solvent and a deuterated acid or base to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium. The product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
4-Aminophenol-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 4-aminophenol. These reactions include:
Oxidation: this compound can be oxidized to form quinone imine derivatives.
Reduction: It can be reduced to form corresponding aniline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkylation and acylation reactions often use reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Aniline derivatives.
Substitution: Alkylated and acylated aminophenol derivatives.
科学研究应用
4-Aminophenol-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
作用机制
The mechanism of action of 4-Aminophenol-d7 is similar to that of 4-aminophenol. It acts as a precursor in various biochemical pathways and can undergo enzymatic transformations. The deuterium atoms in this compound provide a unique advantage in tracing these pathways using mass spectrometry. The compound interacts with specific enzymes and receptors, leading to the formation of various metabolites that can be quantitatively analyzed .
相似化合物的比较
4-Aminophenol-d7 is compared with other similar compounds, such as:
4-Aminophenol: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Aminophenol: An isomer with the amino group in the ortho position relative to the hydroxyl group.
3-Aminophenol: An isomer with the amino group in the meta position relative to the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for precise quantitative analysis using mass spectrometry. This property makes it an invaluable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
属性
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-deuteriooxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-ZZLZVNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584008 | |
| Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285132-88-9 | |
| Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285132-88-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)








![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)
